3-Carbamoyloxirane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carbamoyloxirane-2-carboxylic acid is an organic compound characterized by the presence of both an oxirane (epoxide) ring and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-carbamoyloxirane-2-carboxylic acid typically involves the reaction of oxiranes with carboxylic acids. One common method is the amine-catalyzed ring-opening reaction of oxirane by carboxylic acid. This reaction is initiated by a tertiary amine, which facilitates the formation of β-hydroxypropyl ester . The reaction conditions often include a temperature range of 323–353 K and the use of IR-spectroscopy to analyze hydrogen bonding .
Industrial Production Methods: Industrial production of carboxylic acids, including this compound, can be achieved through various methods such as the oxidation of primary alcohols and aldehydes, hydrolysis of nitriles and amides, and carboxylation of Grignard reagents . These methods are scalable and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Carbamoyloxirane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of functionalized molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic, alkaline, or neutral medium.
Reduction: Borane (BH₃) in tetrahydrofuran (THF) at room temperature.
Substitution: Tertiary amines as catalysts for ring-opening reactions.
Major Products:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: β-hydroxypropyl esters and other functionalized molecules.
Wissenschaftliche Forschungsanwendungen
3-Carbamoyloxirane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used in organic synthesis to create complex molecules and as a building block for pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including anticancer properties.
Industry: Utilized in the production of polymers, nanomaterials, and surface modifications.
Wirkmechanismus
The mechanism of action of 3-carbamoyloxirane-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form various products. The carboxylic acid group can participate in hydrogen bonding and other interactions with biomolecules, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Glycidic Acid (2-oxiranecarboxylic acid): Similar structure with an oxirane ring and carboxylic acid group.
Lactic Acid (2-hydroxypropanoic acid): Contains a hydroxyl group instead of an oxirane ring.
Pyruvic Acid (2-oxopropanoic acid): Contains a keto group instead of an oxirane ring.
Uniqueness: 3-Carbamoyloxirane-2-carboxylic acid is unique due to the presence of both an oxirane ring and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
783255-70-9 |
---|---|
Molekularformel |
C4H5NO4 |
Molekulargewicht |
131.09 g/mol |
IUPAC-Name |
3-carbamoyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C4H5NO4/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H2,5,6)(H,7,8) |
InChI-Schlüssel |
FCFUXIZBMYCYHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(O1)C(=O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.